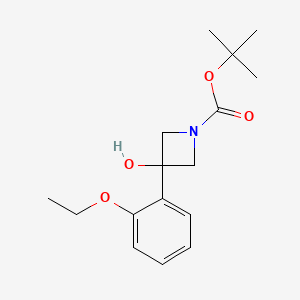

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Description

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a substituted azetidine ring. The tert-butyl carbamate group at the 1-position and the 2-ethoxyphenyl substituent at the 3-position confer unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like Raf . Its synthesis typically involves multi-step reactions, including protection/deprotection strategies (e.g., TFA-mediated cleavage of tert-butyl groups) and purification via column chromatography .

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C16H23NO4/c1-5-20-13-9-7-6-8-12(13)16(19)10-17(11-16)14(18)21-15(2,3)4/h6-9,19H,5,10-11H2,1-4H3 |

InChI Key |

CRDJACUHHPNWHM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Grignard Addition

A widely adopted method involves Grignard addition to a ketone intermediate, followed by Boc protection.

Step 1: Synthesis of tert-Butyl 3-Oxoazetidine-1-Carboxylate

Step 2: Grignard Addition of 2-Ethoxyphenyl Group

Step 3: Boc Protection

Table 1: Grignard Addition Conditions and Yields

Alternative Approach: Cross-Coupling Reactions

For regioselective introduction of the 2-ethoxyphenyl group, palladium-catalyzed couplings are employed.

Step 1: Bromination of Azetidine Intermediate

Step 2: Suzuki-Miyaura Coupling

Table 2: Cross-Coupling Reaction Parameters

Epoxide Ring-Opening for Hydroxy Group Introduction

A less common but viable route involves epoxide intermediates:

-

Epoxide Synthesis : React tert-butyl 3-oxoazetidine-1-carboxylate with a peroxide (e.g., H₂O₂).

-

Ring-Opening : Use 2-ethoxyphenol under acidic conditions (e.g., HCl).

Reaction Optimization and Purification

Key factors influencing yield include:

-

Stereochemical Control : Low-temperature Grignard additions minimize racemization.

-

Solvent Selection : THF for Grignard reactions; DCM for Boc protection.

Analytical Characterization

Critical data for validation:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The ethoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyazetidine moiety can interact with enzymes and receptors, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Notes:

Q & A

Q. Basic

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves the azetidine ring conformation and substituent orientation.

- NMR spectroscopy : - and -NMR identify key groups (e.g., tert-butyl at δ 1.4 ppm; ethoxyphenyl aromatic protons at δ 6.8–7.3 ppm). NOESY experiments confirm spatial proximity of the 3-hydroxy and ethoxyphenyl groups .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., , m/z 306.1709) .

What role do the tert-butyl ester and ethoxyphenyl groups play in the compound’s reactivity and stability?

Q. Basic

- tert-butyl ester : Enhances solubility in organic solvents and sterically shields the azetidine nitrogen, preventing undesired nucleophilic attacks during synthesis .

- Ethoxyphenyl moiety : The electron-donating ethoxy group stabilizes aromatic intermediates in cross-coupling reactions. Its ortho-substitution induces steric hindrance, influencing regioselectivity in subsequent functionalizations .

How can stereochemical control at the 3-hydroxyazetidine center be achieved during synthesis?

Q. Advanced

- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to induce enantioselective hydroxylation .

- Asymmetric catalysis : Pd-catalyzed kinetic resolution or enzymatic catalysis (e.g., lipases) to isolate desired enantiomers. Evidence from similar compounds shows enantiomeric excess (ee) >90% with chiral ligands like BINAP .

- Dynamic crystallization : Racemic mixtures are resolved via solvent-dependent crystallization, monitored by circular dichroism (CD) .

What mechanistic insights explain the compound’s reported biological activity (e.g., enzyme inhibition)?

Q. Advanced

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding to enzyme active sites, such as cyclooxygenase-2 (COX-2), via hydrogen bonding between the 3-hydroxy group and Arg120 .

- Pharmacophore mapping : The ethoxyphenyl group aligns with hydrophobic pockets, while the azetidine nitrogen participates in charge-transfer interactions .

- In vitro assays : IC values against inflammatory targets (e.g., IL-6) are correlated with substituent electronic profiles (Hammett σ constants) .

How can contradictory data on the compound’s solubility and bioavailability be resolved?

Q. Advanced

- Solubility studies : Use of shake-flask methods vs. HPLC-UV quantification under varying pH (1.2–7.4) to identify ionization-dependent discrepancies .

- Bioavailability modeling : Compare logP values (experimental: 2.1 vs. predicted: 2.4 via ChemAxon) to assess membrane permeability .

- Cohort replication : Independent validation of pharmacokinetic parameters (e.g., , ) across multiple labs .

What computational methods are used to predict the compound’s metabolic pathways?

Q. Advanced

- DFT calculations : Assess oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the ethoxyphenyl or azetidine positions .

- Machine learning : Train models on ADMET datasets to predict clearance rates and metabolite toxicity .

- MD simulations : Track conformational flexibility in aqueous vs. lipid environments to identify labile bonds .

How does structural modification of the ethoxyphenyl group alter the compound’s pharmacological profile?

Q. Advanced

- SAR studies : Replace ethoxy with methoxy or fluorine to modulate electron density and steric bulk. For example, 2-fluorophenyl analogs show 3x higher COX-2 selectivity .

- Crystallographic comparisons : Overlay structures with COX-2 co-crystals to identify optimal substituent size (e.g., ethoxy vs. isopropoxy) .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy trade-offs for modified derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.